molecular formula C18H16FN3O4S B2860745 2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide CAS No. 1795305-53-1

2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide

Cat. No.: B2860745
CAS No.: 1795305-53-1
M. Wt: 389.4
InChI Key: BETNOEWNGNZWMH-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide is a synthetic acetamide derivative characterized by a structurally complex pharmacophore. The molecule features:

  • A thieno[2,3-c]pyran moiety fused with a 3-methyl-1,2,4-oxadiazole ring, which introduces rigidity and π-π stacking capabilities.
  • An acetamide linker that bridges the aromatic and heterocyclic components, enabling conformational flexibility.

Structural analogs (e.g., compounds in ) are often evaluated using spectroscopic methods such as NMR and UV for elucidation .

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4S/c1-10-20-17(26-22-10)16-11-6-7-24-8-14(11)27-18(16)21-15(23)9-25-13-5-3-2-4-12(13)19/h2-5H,6-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETNOEWNGNZWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Construction of the thienopyran core: This involves the cyclization of a suitable thiophene derivative with a dihydropyran precursor.

    Introduction of the fluorophenoxy group: This step typically involves nucleophilic aromatic substitution reactions where a fluorophenol reacts with an appropriate electrophilic intermediate.

    Final coupling: The final step involves coupling the oxadiazole-thienopyran intermediate with the fluorophenoxy acetamide under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes:

    Optimization of reaction conditions: Using high-yielding and scalable reactions.

    Purification techniques: Employing methods like crystallization, distillation, and chromatography to ensure high purity.

    Automation and continuous flow processes: To enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing agents: Like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Including halogens (Cl₂, Br₂) and nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: May produce alcohols or amines.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s properties can be utilized in the development of new materials with specific electronic or optical characteristics.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism by which 2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    DNA/RNA interaction: The compound could intercalate with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Phenoxy Substituent

  • Fluorine’s electron-withdrawing effects may also reduce oxidative metabolism.
  • Analog Compounds: The 2,6-dimethylphenoxy substituent in analogs introduces steric bulk and lipophilicity, which could enhance membrane permeability but reduce selectivity due to non-specific hydrophobic interactions.

Heterocyclic Systems

  • Target Compound: The fused thieno[2,3-c]pyran and 1,2,4-oxadiazole system offers dual heterocyclic rigidity, likely enhancing thermodynamic stability and π-π interactions with aromatic residues in biological targets.
  • The absence of fused heterocycles in analogs may limit their ability to mimic planar bioactive scaffolds (e.g., ATP-binding sites).

Backbone Flexibility

  • Target Compound : The acetamide linker allows moderate flexibility, facilitating adaptation to binding pockets.
  • Analog Compounds : Compounds e and h feature rigid, stereochemically complex backbones (e.g., diphenylhexan, benzyl-oxazinan), which may restrict conformational diversity and limit target compatibility .

Hypothesized Pharmacological Implications

  • Metabolic Stability : The fluorine atom in the target compound could reduce CYP450-mediated metabolism compared to dimethyl-substituted analogs.
  • Target Affinity: The thienopyran-oxadiazole system may improve binding to kinases or GPCRs with aromatic cleft regions, whereas analogs with bulkier backbones (e.g., Compound e) might favor protease targets.
  • Solubility: The polar oxadiazole and thienopyran moieties in the target compound may enhance aqueous solubility relative to analogs with non-polar dimethylphenoxy groups.

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